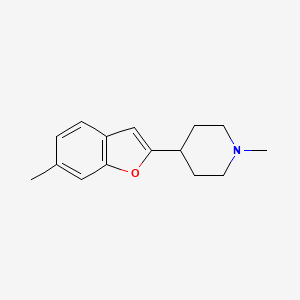

1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine

Description

Properties

Molecular Formula |

C15H19NO |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

1-methyl-4-(6-methyl-1-benzofuran-2-yl)piperidine |

InChI |

InChI=1S/C15H19NO/c1-11-3-4-13-10-15(17-14(13)9-11)12-5-7-16(2)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3 |

InChI Key |

IYIVFKMIJXWAOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(O2)C3CCN(CC3)C |

Origin of Product |

United States |

Preparation Methods

Benzofuran Ring Formation and Methylation

- Benzofuran rings can be synthesized via cyclization reactions involving phenolic precursors and α-haloketones or via palladium-catalyzed coupling reactions such as Sonogashira coupling followed by cyclization.

- Methyl substitution at the 6-position of benzofuran is introduced either by starting from appropriately substituted phenols or by regioselective methylation of the benzofuran ring.

- For example, methylation can be achieved by using methyl iodide or methyl triflate under basic conditions or by employing methyl-substituted phenolic precursors in the initial cyclization step.

Functionalization at the 2-Position

- The 2-position of benzofuran is activated for nucleophilic substitution by introducing a bromomethyl group.

- This is commonly done by bromination of the methyl group at the 3-position (or 2-position depending on numbering) using N-bromosuccinimide (NBS) in an inert solvent such as carbon tetrachloride or dichloromethane under reflux conditions.

- The resulting 2-(bromomethyl)-6-methylbenzofuran serves as a key intermediate for nucleophilic substitution.

Alternative Synthetic Routes and Key Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Benzofuran ring formation and methylation | Phenolic precursor + α-haloketone or Pd-catalyzed coupling | Ethanol, toluene, or DMF | Room temp to reflux | Several hours | Methyl group introduced via substituted phenol or methylation |

| 2 | Bromination of methyl group | N-Bromosuccinimide (NBS) | CCl4, DCM | Reflux | 2-6 hours | Generates bromomethyl intermediate |

| 3 | Nucleophilic substitution with piperidine | Piperidine or 1-methylpiperidine, K2CO3, KI (catalytic) | Acetonitrile, acetone | Reflux | 4-24 hours | SN2 reaction to attach piperidine moiety |

Purification and Characterization

- The crude product is purified by recrystallization from solvents such as 1,4-dioxane or by silica gel flash chromatography using gradients of ethyl acetate and hexane or dichloromethane.

- Characterization is performed by:

- Melting point determination.

- Infrared spectroscopy (IR) to confirm functional groups.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to verify the structure and substitution pattern.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis to confirm purity and composition.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Solvent | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| Benzofuran synthesis and methylation | Phenol derivatives, α-haloketones, Pd catalysts | Ethanol, toluene, DMF | RT to reflux | Several hours | Methyl group introduced at C-6 |

| Bromination of methyl group | N-Bromosuccinimide (NBS) | CCl4, DCM | Reflux | 2-6 hours | Forms bromomethyl intermediate |

| Piperidine substitution | Piperidine, K2CO3, KI (cat.) | Acetonitrile, acetone | Reflux | 4-24 hours | SN2 reaction, high yield with KI catalyst |

| Purification | Recrystallization, chromatography | 1,4-Dioxane, ethyl acetate/hexane | Ambient | - | Confirmed by IR, NMR, MS |

Chemical Reactions Analysis

Hydrogenation of the Benzofuran Ring

The unsaturated furan ring undergoes catalytic hydrogenation under mild conditions, producing dihydro- or tetrahydrobenzofuran derivatives. This reaction modulates aromaticity and impacts biological activity.

Table 1: Hydrogenation Conditions and Outcomes

| Reagents/Conditions | Catalyst | Solvent | Temperature | Outcome | Source |

|---|---|---|---|---|---|

| H₂ (1 atm), 10% Pd/C | Pd/C | EtOH | 25°C | Dihydrobenzofuran derivative | |

| H₂ (50 psi), PtO₂ | PtO₂ | THF | 50°C | Tetrahydrobenzofuran product |

Oxidation of the 6-Methyl Group

The 6-methyl substituent on benzofuran is susceptible to oxidation, forming carboxyl or carbonyl derivatives. Strong oxidants like KMnO₄ or CrO₃ drive this transformation.

Table 2: Oxidation Pathways

| Reagents/Conditions | Solvent | Temperature | Outcome | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O | 100°C | 6-Carboxybenzofuran derivative | |

| CrO₃, Acetic Acid | AcOH | Reflux | 6-Formyl intermediate |

Electrophilic Aromatic Substitution

Electrophilic bromination or nitration occurs preferentially at the 5-position of benzofuran due to electronic directing effects.

Table 3: Electrophilic Substitution Reactions

| Reagents/Conditions | Catalyst | Solvent | Outcome | Source |

|---|---|---|---|---|

| NBS, AIBN | - | CCl₄ | 5-Bromo-6-methylbenzofuran | |

| HNO₃, H₂SO₄ | H₂SO₄ | 0°C | 5-Nitro derivative |

Functionalization of the Piperidine Ring

The 1-methylpiperidine moiety undergoes demethylation under harsh acidic conditions, yielding a secondary amine.

Table 4: N-Demethylation Reactions

| Reagents/Conditions | Solvent | Temperature | Outcome | Source |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂ | DCM | -78°C | Demethylated piperidine | |

| HCO₂H, Reflux | HCO₂H | 100°C | Partial N-demethylation |

Radical-Mediated Transformations

Radical initiators facilitate C–H functionalization or cyclization, enabling diversification of the benzofuran scaffold.

Table 5: Radical Reaction Parameters

| Reagents/Conditions | Initiator | Outcome | Source |

|---|---|---|---|

| Bu₃SnH, AIBN | AIBN | Alkyl radical addition |

Metabolic Transformations

In biological systems, cytochrome P450 enzymes mediate hydroxylation at the benzofuran or piperidine rings, as observed in structurally analogous compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with biological targets effectively, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. Research indicates that modifications to the benzofuran structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives similar to 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine have shown promise in inhibiting cancer cell proliferation through mechanisms such as the inactivation of key signaling pathways involved in tumor growth .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCC1019 | A549 (Lung) | 16.4 | Inhibition of AKT signaling pathway |

| 1-Methyl... | SQ20B (Head/Neck) | 0.46 | Cytotoxic activity via H-bond interactions |

Pharmacological Studies

The compound has been evaluated for its pharmacokinetic properties and therapeutic efficacy in preclinical models. For example, studies involving murine models have demonstrated its effectiveness in reducing colony-forming units in tuberculosis infections, suggesting its potential as an antimicrobial agent .

Potential in Infectious Disease Treatment

Research focused on optimizing compounds related to this structure has shown that modifications can lead to improved potency and reduced toxicity. This is crucial for developing treatments for drug-resistant infections .

Cosmetic Applications

The unique chemical structure of 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine may also lend itself to cosmetic formulations. The compound's properties could be beneficial in developing skin care products aimed at enhancing skin health or providing protective effects against environmental stressors.

Table 2: Cosmetic Formulation Considerations

| Property | Importance |

|---|---|

| Stability | Essential for product longevity |

| Efficacy | Must demonstrate skin benefits |

| Safety | Compliance with regulatory standards |

Case Studies and Research Findings

Several case studies have documented the applications of similar compounds in various fields:

- Lead Optimization Studies : Investigations into the lead optimization of benzofuran derivatives have provided insights into how structural modifications can enhance drug-like properties while minimizing adverse effects .

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of compounds derived from this class in treating conditions like cancer and infectious diseases, focusing on their pharmacodynamics and pharmacokinetics .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural features. The benzofuran moiety may contribute to its binding affinity and specificity, while the piperidine ring may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methyl-4-(6-methylbenzofuran-2-yl)piperidine with structurally or functionally related piperidine derivatives, emphasizing pharmacological activity, chemical reactivity, and applications.

Structural and Functional Analogues

Pharmacological Activity

Cyproheptadine (1-methyl-4-dibenzo[a,e]cycloheptatrienylidine-piperidine):

- Demonstrates potent antihistaminic (comparable to chlorpheniramine) and antiserotonin (exceeding lysergic acid diethylamide in some assays) effects .

- Blocks serotonin-induced vasopressor responses and histamine-mediated edema in preclinical models .

- Comparison to Target Compound : The benzofuran moiety in 1-methyl-4-(6-methylbenzofuran-2-yl)piperidine may confer similar receptor interactions but with altered selectivity due to reduced aromatic bulk compared to cyproheptadine’s tricyclic system.

PBXA8027 (boronic ester analog):

Biological Activity

1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a 6-methylbenzofuran moiety. This structural configuration is significant as both benzofuran and piperidine derivatives are known for their diverse biological activities.

Anticancer Properties

Research indicates that derivatives of benzofuran exhibit notable anticancer activities. For instance, compounds similar to 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine have shown effectiveness against various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and lung carcinoma (A549) cells. These compounds often exert their effects through multiple mechanisms:

- Inhibition of Kinases : Many piperazine and piperidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Induction of Apoptosis : Studies have demonstrated that these compounds can activate caspase pathways, leading to programmed cell death in cancer cells .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. The piperidine component enhances the activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown significant potency against Staphylococcus aureus and Escherichia coli .

The biological activity of 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Production : Compounds in this class may induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : By inhibiting specific kinases, these compounds can halt the progression of the cell cycle, particularly in cancerous cells with dysregulated CDK activity.

- Modulation of Apoptotic Pathways : The interaction with Bcl-2 family proteins influences the balance between pro-apoptotic and anti-apoptotic signals within cells .

Study 1: Anticancer Activity

In a study evaluating novel piperazine-benzofuran derivatives, researchers found that certain compounds exhibited IC50 values in the low micromolar range against Panc-1 and MCF-7 cell lines. The most promising candidates were further tested for their effects on cell cycle progression and apoptosis induction, confirming their potential as anticancer agents .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzofuran derivatives, revealing that specific piperidine-substituted compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

| Activity Type | Cell Line / Bacteria | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | Panc-1 | Low μM | CDK Inhibition, Apoptosis Induction |

| Anticancer | MCF-7 | Low μM | Cell Cycle Arrest |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Disruption of Cell Membrane |

| Antimicrobial | Escherichia coli | 75 µg/mL | Inhibition of Protein Synthesis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine?

- Methodology : A common approach involves coupling benzofuran derivatives with piperidine precursors. For example, nucleophilic substitution or condensation reactions in solvents like dichloromethane or methanol/water mixtures under reflux (60–80°C). Sodium hydroxide or acetate may act as a base to deprotonate intermediates, as seen in analogous syntheses of piperidine derivatives .

- Characterization : Post-synthesis, purity is validated via HPLC (e.g., C18 columns with methanol/buffer mobile phases at pH 4.6) and structural confirmation via -/-NMR to identify methyl groups, benzofuran rings, and piperidine environments .

Q. How is the purity and stability of this compound assessed in pharmaceutical research?

- Analytical Workflow :

- HPLC : Mobile phases often combine methanol with sodium acetate/1-octanesulfonate buffer (65:35 ratio, pH 4.6) to achieve optimal resolution .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]) and detects impurities.

- Stability Studies : Accelerated stability testing under varying pH, temperature, and humidity to identify degradation products .

Advanced Research Questions

Q. How can synthetic yields be optimized for 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine?

- Experimental Design :

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. chlorinated solvents (dichloromethane) for reaction kinetics.

- Temperature Gradients : Reflux (80–100°C) vs. microwave-assisted synthesis to reduce reaction time .

- Case Study : Analogous piperidine derivatives achieved 75–84% yields using sodium acetate in methanol/water under reflux, suggesting similar conditions may improve this compound’s yield .

Q. How can contradictory pharmacological data for this compound be resolved?

- Data Contradiction Analysis :

- In Vitro/In Vivo Correlation : Replicate assays (e.g., receptor binding, enzyme inhibition) across multiple cell lines or animal models to assess reproducibility.

- Metabolite Profiling : Use LC-MS to identify active or inhibitory metabolites that may explain divergent results .

- Structural Analog Testing : Compare bioactivity of derivatives (e.g., 4-isopropylphenyl or trifluoromethyl analogs) to isolate pharmacophore contributions .

Q. What computational strategies predict the compound’s binding affinity to neurological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors, leveraging the benzofuran moiety’s aromatic stacking potential.

- MD Simulations : Run 100-ns trajectories to assess binding stability in lipid bilayers, focusing on piperidine’s conformational flexibility .

Methodological Challenges

Q. What strategies mitigate toxicity concerns during preclinical studies?

- Safety Profiling :

- Acute Toxicity : OECD Guideline 423 testing in rodents, monitoring H300/H310 hazards (oral/ dermal toxicity) .

- Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal aberrations.

- Metabolic Stability : Incubate with liver microsomes to identify reactive metabolites via CYP450 inhibition assays .

Q. How can structural modifications enhance its blood-brain barrier (BBB) permeability?

- Design Principles :

- LogP Optimization : Aim for 2–3 via substituent adjustments (e.g., adding methyl groups to benzofuran or piperidine).

- P-gp Efflux Inhibition : Introduce bulky groups (e.g., 4-isopropylphenyl) to reduce P-glycoprotein recognition .

- In Silico BBB Prediction : Use tools like BBB Predictor or SwissADME to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.